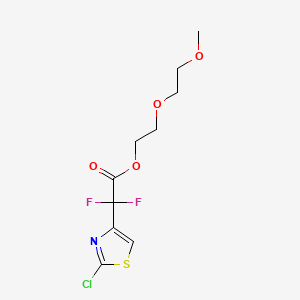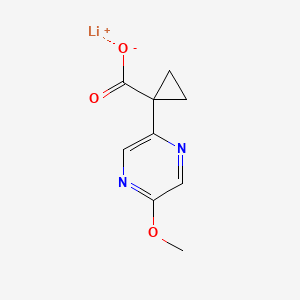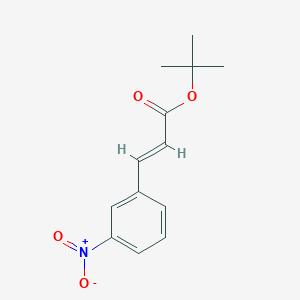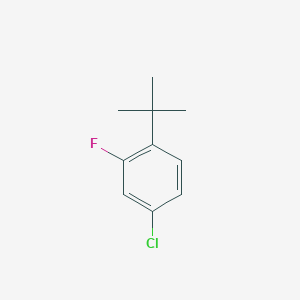
1-(Tert-butyl)-4-chloro-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butyl)-4-chloro-2-fluorobenzene is an organic compound that belongs to the class of aromatic compounds known as halobenzenes. This compound features a benzene ring substituted with a tert-butyl group, a chlorine atom, and a fluorine atom. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1-(Tert-butyl)-4-chloro-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of tert-butylbenzene. The process typically includes:
Chlorination: Tert-butylbenzene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom.
Fluorination: The chlorinated product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the process.
化学反应分析
Types of Reactions: 1-(Tert-butyl)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where the chlorine or fluorine atom is replaced by a nucleophile.
Oxidation and Reduction: The tert-butyl group can be oxidized to form tert-butyl alcohol or further oxidized to tert-butyl hydroperoxide. Reduction reactions can also occur, leading to the removal of halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1-(tert-butyl)-4-methoxy-2-fluorobenzene can be formed.
Oxidation Products: Tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction Products: Dehalogenated benzene derivatives.
科学研究应用
1-(Tert-butyl)-4-chloro-2-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying halogenated aromatic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Research into its potential therapeutic applications includes its use in drug discovery and development, especially for targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science for developing advanced polymers and coatings.
作用机制
The mechanism of action of 1-(Tert-butyl)-4-chloro-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of the tert-butyl group can influence the compound’s binding affinity and specificity. The halogen atoms (chlorine and fluorine) can participate in halogen bonding and other non-covalent interactions, affecting the compound’s overall activity and selectivity.
相似化合物的比较
1-(Tert-butyl)-4-chloro-2-fluorobenzene can be compared with other halogenated aromatic compounds such as:
1-(Tert-butyl)-4-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-(Tert-butyl)-4-fluorobenzene: Lacks the chlorine atom, leading to variations in chemical behavior and uses.
1-(Tert-butyl)-2-chloro-4-fluorobenzene: Positional isomer with different substitution patterns, affecting its chemical properties and applications.
The unique combination of tert-butyl, chlorine, and fluorine substituents in this compound imparts distinct characteristics that make it valuable for specific research and industrial purposes.
属性
分子式 |
C10H12ClF |
|---|---|
分子量 |
186.65 g/mol |
IUPAC 名称 |
1-tert-butyl-4-chloro-2-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
InChI 键 |
OBAZLGMXGSDTTG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





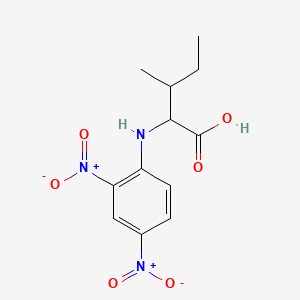
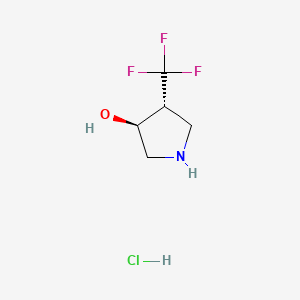
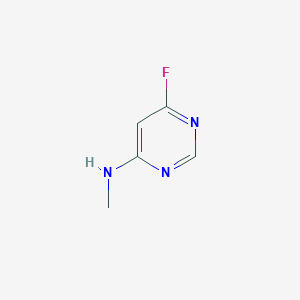
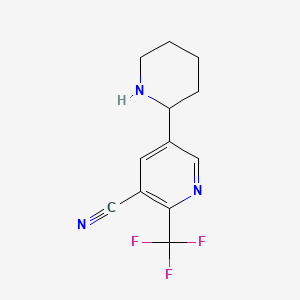
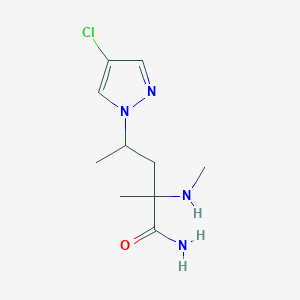
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
